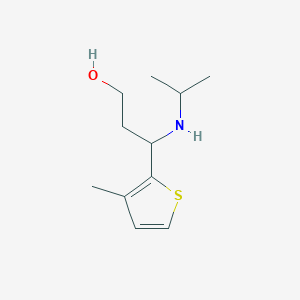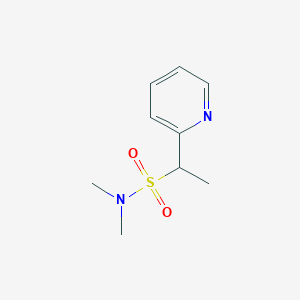
N,N-dimethyl-1-(pyridin-2-yl)ethanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-dimethyl-1-(pyridin-2-yl)ethanesulfonamide is an organic compound that features a pyridine ring attached to an ethanesulfonamide group with two methyl groups on the nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-1-(pyridin-2-yl)ethanesulfonamide typically involves the reaction of pyridine-2-ylamine with dimethyl sulfate in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the amine group of pyridine-2-ylamine attacks the dimethyl sulfate, resulting in the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for efficient production.
化学反応の分析
Types of Reactions
N,N-dimethyl-1-(pyridin-2-yl)ethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in an aqueous or organic solvent.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted pyridine derivatives.
科学的研究の応用
N,N-dimethyl-1-(pyridin-2-yl)ethanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of N,N-dimethyl-1-(pyridin-2-yl)ethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, van der Waals forces, and other non-covalent interactions, leading to modulation of their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- N,N-dimethyl-N′-pyridin-2-ylmethyl-ethane-1,2-diamine
- N1,N1-Dimethyl-N2-(pyridin-2-yl)ethane-1,2-diamine
- N,N-Dimethyl-2-[phenyl(pyridin-2-yl)methoxy]ethan-1-amine oxalate
Uniqueness
N,N-dimethyl-1-(pyridin-2-yl)ethanesulfonamide is unique due to its specific structural features, such as the presence of both a pyridine ring and an ethanesulfonamide group. This combination imparts distinct chemical properties, making it suitable for various applications that similar compounds may not be able to achieve.
特性
分子式 |
C9H14N2O2S |
|---|---|
分子量 |
214.29 g/mol |
IUPAC名 |
N,N-dimethyl-1-pyridin-2-ylethanesulfonamide |
InChI |
InChI=1S/C9H14N2O2S/c1-8(14(12,13)11(2)3)9-6-4-5-7-10-9/h4-8H,1-3H3 |
InChIキー |
VATYGYSCZABQAO-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC=CC=N1)S(=O)(=O)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





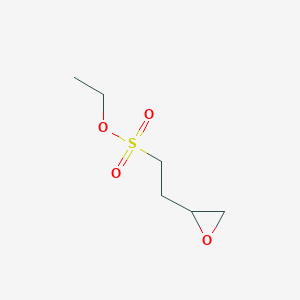
![2-(3-Methoxyphenyl)-N-[4-(Pyridin-4-Yl)-1,3-Thiazol-2-Yl]acetamide](/img/structure/B13961170.png)
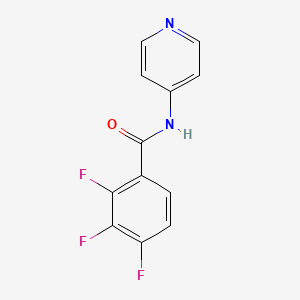
![N-(2-Benzo[d]isoxazol-3-yl-acetyl)-4-chloro-benzenesulfonamide](/img/structure/B13961181.png)
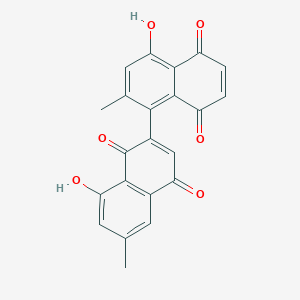
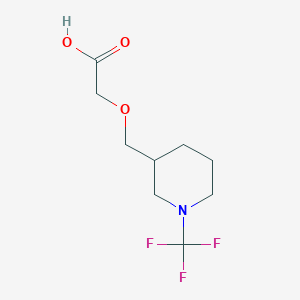

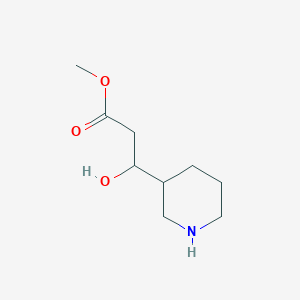
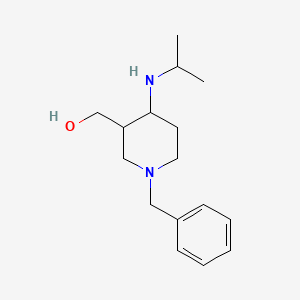
![6-Thiabicyclo[3.2.1]oct-3-ene, 4,7,7-trimethyl-](/img/structure/B13961222.png)
